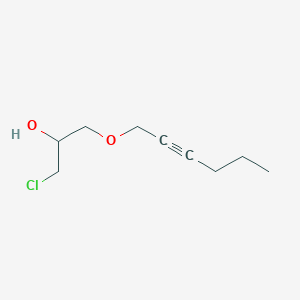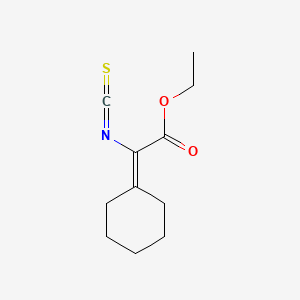
Ethyl cyclohexylidene(isothiocyanato)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl cyclohexylidene(isothiocyanato)acetate is a chemical compound that belongs to the class of isothiocyanates. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and industrial processes. The compound features a unique structure that combines an ethyl ester with a cyclohexylidene and an isothiocyanato group, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl cyclohexylidene(isothiocyanato)acetate typically involves the reaction of cyclohexylideneacetate with an isothiocyanate precursor. One common method is the reaction of cyclohexylideneacetate with phenyl chlorothionoformate in the presence of a base such as sodium hydroxide . This reaction proceeds through the formation of an intermediate, which then reacts with the isothiocyanate precursor to yield the desired product.
Industrial Production Methods
Industrial production of this compound often employs a one-pot process that involves the in situ generation of a dithiocarbamate salt from the amine substrate by reacting with carbon disulfide (CS2) followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent . This method is advantageous due to its simplicity and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl cyclohexylidene(isothiocyanato)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the isothiocyanate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl cyclohexylidene(isothiocyanato)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and thioureas.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of ethyl cyclohexylidene(isothiocyanato)acetate involves its reactivity as an electrophile. The isothiocyanate group can react with nucleophiles such as amines, thiols, and hydroxyl groups in biological molecules, leading to the formation of covalent bonds. This reactivity is exploited in various biochemical assays and drug development processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester used as a solvent in organic reactions.
Phenyl isothiocyanate: Used for amino acid sequencing in the Edman degradation.
Allyl isothiocyanate: Known for its presence in mustard oils and its biological activity.
Uniqueness
Ethyl cyclohexylidene(isothiocyanato)acetate is unique due to its combined ester and isothiocyanate functionalities, which provide a versatile platform for various chemical transformations and applications in multiple fields.
Eigenschaften
CAS-Nummer |
51110-22-6 |
|---|---|
Molekularformel |
C11H15NO2S |
Molekulargewicht |
225.31 g/mol |
IUPAC-Name |
ethyl 2-cyclohexylidene-2-isothiocyanatoacetate |
InChI |
InChI=1S/C11H15NO2S/c1-2-14-11(13)10(12-8-15)9-6-4-3-5-7-9/h2-7H2,1H3 |
InChI-Schlüssel |
DXLCLVIXNDYPEH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C1CCCCC1)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


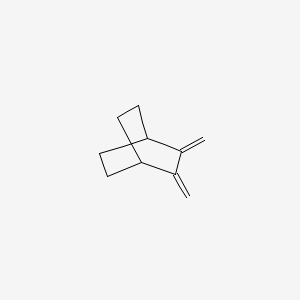


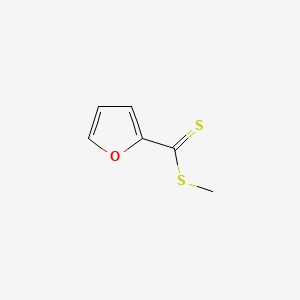
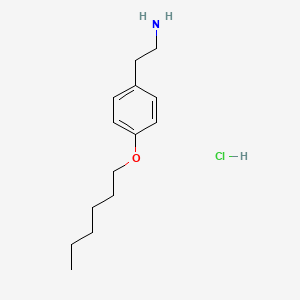
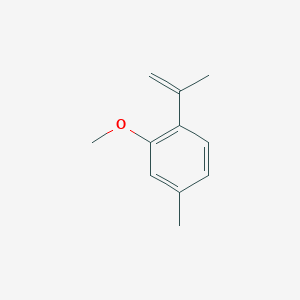

![6-[(4-Chloronaphthalen-1-yl)oxy]quinazoline-2,4-diamine](/img/structure/B14666017.png)


![(E)-1-[4-(Pentyloxy)phenyl]-N-{4-[(E)-phenyldiazenyl]phenyl}methanimine](/img/structure/B14666026.png)

